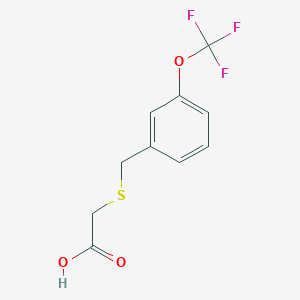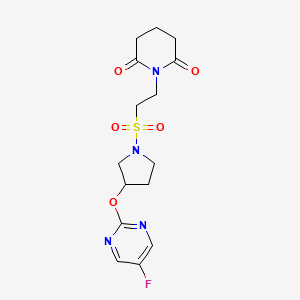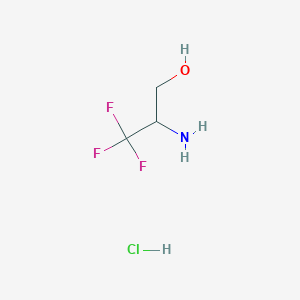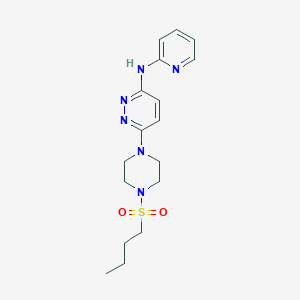
2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid is a chemical compound with the molecular formula C10H9F3O3S . It is also known by other names such as (3-Trifluoromethoxy-benzylsulfanyl)-acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a trifluoromethoxy group, a thio group, and an acetic acid group . The exact 3D structure is not provided in the search results.Mécanisme D'action
The mechanism of action of 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme COX-2 by binding to its active site. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and induces apoptosis in cancer cells. Additionally, this compound has been found to reduce the production of inflammatory mediators in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid is its potential applications in various fields, including medicine and agriculture. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. Additionally, this compound has been found to improve crop yield and resistance to stress in plants. However, one of the limitations of this compound is its low solubility in water, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors of COX-2. Additionally, research on the use of this compound in agriculture may lead to the development of more resilient crops that can withstand stress and improve yield.
Méthodes De Synthèse
The synthesis of 2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid has been achieved using several methods, including the reaction of 3-(trifluoromethoxy)benzyl chloride with thiourea followed by reaction with potassium hydroxide and acetic acid. Another method involves the reaction of 3-(trifluoromethoxy)benzyl mercaptan with chloroacetic acid. The yield of this compound using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
2-((3-(Trifluoromethoxy)benzyl)thio)acetic acid has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicine, where it has been shown to exhibit anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-2-7(4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGLSVQHFVXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2911771.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2911772.png)
![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)


![Methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2911778.png)

![(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2911781.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2911784.png)

![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)
![3-[(4-Fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)

